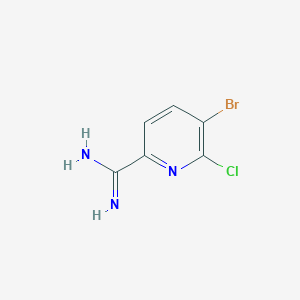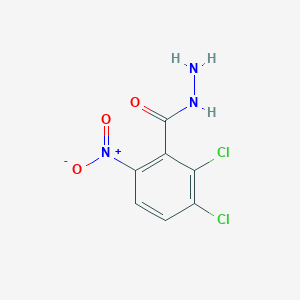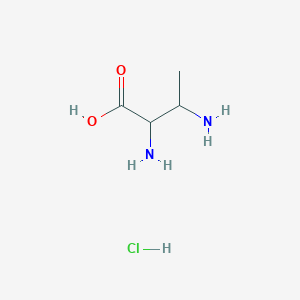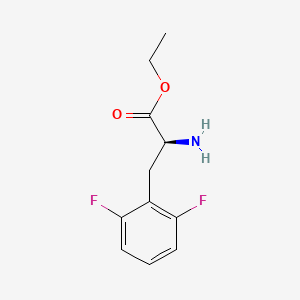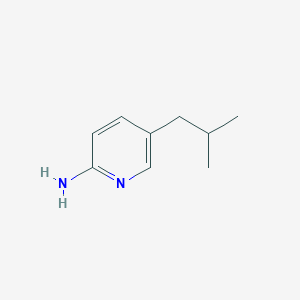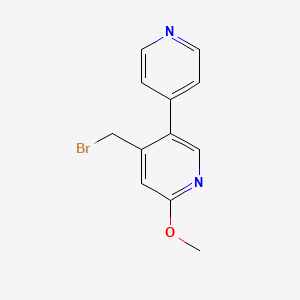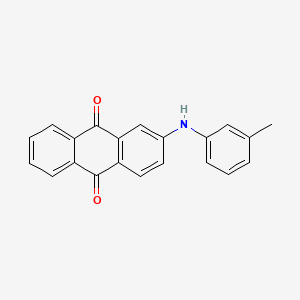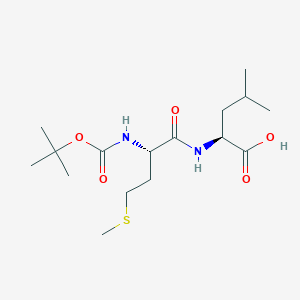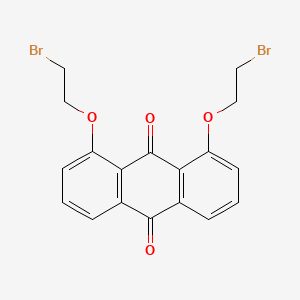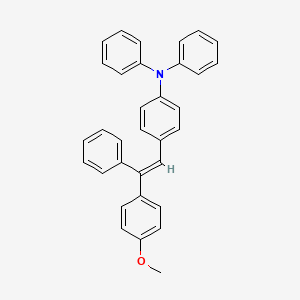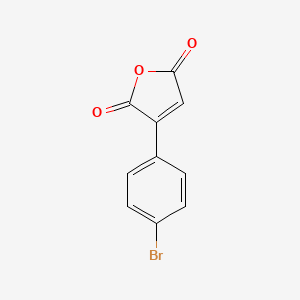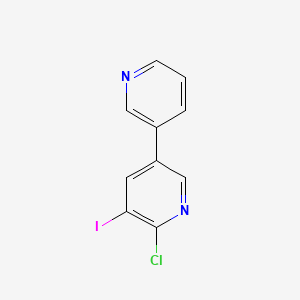
6-Chloro-5-iodo-3,3'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-iodo-3,3’-bipyridine is a heterocyclic organic compound with the molecular formula C${10}$H${6}$ClIN$_{2}$. This compound is part of the bipyridine family, which consists of two pyridine rings connected by a single bond. The presence of chlorine and iodine atoms on the bipyridine structure makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Halogenation of 3,3’-bipyridine: : One common method to synthesize 6-Chloro-5-iodo-3,3’-bipyridine involves the halogenation of 3,3’-bipyridine. This process typically uses N-chlorosuccinimide (NCS) and iodine monochloride (ICl) as halogenating agents. The reaction is carried out in an inert solvent such as dichloromethane at room temperature.
-
Cross-Coupling Reactions: : Another synthetic route involves the use of cross-coupling reactions such as the Suzuki-Miyaura coupling. This method employs palladium catalysts and boronic acid derivatives to introduce the chlorine and iodine substituents onto the bipyridine core.
Industrial Production Methods
Industrial production of 6-Chloro-5-iodo-3,3’-bipyridine typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the compound’s structure and purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions: : 6-Chloro-5-iodo-3,3’-bipyridine can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles such as amines or thiols.
-
Oxidation and Reduction: : The compound can also participate in oxidation and reduction reactions. For example, the iodine atom can be reduced to an iodide ion using reducing agents like sodium borohydride.
-
Coupling Reactions: : The bipyridine core allows for various coupling reactions, including Heck and Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 6-amino-5-iodo-3,3’-bipyridine, while reduction of the iodine atom can produce 6-chloro-3,3’-bipyridine.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-Chloro-5-iodo-3,3’-bipyridine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various coupling reactions makes it valuable in the development of new ligands for catalysis and coordination chemistry.
Biology
In biological research, this compound can be used to study the interactions between bipyridine derivatives and biological macromolecules. It serves as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicinal chemistry, 6-Chloro-5-iodo-3,3’-bipyridine is explored for its potential therapeutic applications. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism by which 6-Chloro-5-iodo-3,3’-bipyridine exerts its effects depends on its specific application. In catalysis, it acts as a ligand that coordinates with metal centers to facilitate various chemical reactions. In biological systems, it may interact with specific enzymes or receptors, altering their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-3,3’-bipyridine: Lacks the iodine substituent, making it less versatile in certain synthetic applications.
5-Iodo-3,3’-bipyridine: Lacks the chlorine substituent, which may affect its reactivity and binding properties.
3,3’-Bipyridine: The parent compound without any halogen substituents, used as a basic building block in organic synthesis.
Uniqueness
6-Chloro-5-iodo-3,3’-bipyridine is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and versatility in synthetic chemistry. These substituents allow for selective functionalization and the formation of complex molecular architectures, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H6ClIN2 |
|---|---|
Poids moléculaire |
316.52 g/mol |
Nom IUPAC |
2-chloro-3-iodo-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6ClIN2/c11-10-9(12)4-8(6-14-10)7-2-1-3-13-5-7/h1-6H |
Clé InChI |
MHMVPQMKLLOQCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CC(=C(N=C2)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


